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molecular formula C14H12N2O2 B2888321 5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline CAS No. 378222-48-1

5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline

Cat. No. B2888321
M. Wt: 240.262
InChI Key: AKUUHWRDNLCHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138425B2

Procedure details

Prepared by the method of Example 1a), from 2-aminophenol (326 mg, 2.9 mmol) and 4-methoxy-3-aminobenzoic acid (500 mg, 2.9 mmol) the subtitle compound was obtained, 97 mg (13%). 1H NMR (CDCl3) δ 7.66–7.45(m, 4H), 7.24(m, 2H), 6.82(d, J=8.3 Hz, 1H), 3.86(s, 3H). MS 241 m/z (M+H)+.
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1O.[CH3:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=O)=[CH:13][C:12]=1[NH2:20]>>[NH2:20][C:12]1[CH:13]=[C:14]([C:15]2[O:17][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:18]=[CH:19][C:11]=1[O:10][CH3:9]

Inputs

Step One
Name
Quantity
326 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=C(C=C(C(=O)O)C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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